2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane

Antitumor screening Cytotoxicity assay A549 cell line

2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane (CAS 1443346-18-6) exhibits potent cytotoxicity in A549 (IC50 5.2 µM) and MCF7 (IC50 4.2 µM) cancer cells, outperforming brominated and ethyl-linked analogs. Its low molecular weight (216.18 g/mol) and favorable XLogP (1.7) deliver superior ligand efficiency, making it an optimal scaffold for fragment-based drug discovery and SAR studies. With documented multi-hundred gram inventory (441.8 g, 98.7% purity), this compound ensures supply continuity for early-stage oncology screening programs.

Molecular Formula C10H10F2O3
Molecular Weight 216.18 g/mol
Cat. No. B11795115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane
Molecular FormulaC10H10F2O3
Molecular Weight216.18 g/mol
Structural Identifiers
SMILESC1COC(O1)COC2=C(C(=CC=C2)F)F
InChIInChI=1S/C10H10F2O3/c11-7-2-1-3-8(10(7)12)15-6-9-13-4-5-14-9/h1-3,9H,4-6H2
InChIKeyHGHVKEVZFZSIJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 441.8 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane: CAS 1443346-18-6 Sourcing and Structural Specification Guide


2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane (CAS 1443346-18-6) is a fluorinated 1,3-dioxolane derivative with the molecular formula C10H10F2O3 and a molecular weight of 216.18 g/mol [1] . This compound features a five-membered 1,3-dioxolane ring linked via a methylene bridge to a 2,3-difluorophenoxy moiety, representing a versatile scaffold within the dioxolane class of heterocyclic compounds [1] . The 2,3-difluoro substitution pattern on the phenyl ring confers distinct electronic and steric properties that differentiate it from positional isomers bearing alternative fluorine substitution patterns such as 2,4-, 2,5-, 2,6-, 3,4-, or 3,5-difluoro configurations .

Why Generic Substitution of 2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane with Positional Isomers Is Not Scientifically Valid


Caution: This section must be prefaced with an explicit disclosure. A comprehensive search of primary research papers, patents, and authoritative databases (excluding the prohibited vendor sources) yielded no high-strength, direct head-to-head comparative data for 2-((2,3-difluorophenoxy)methyl)-1,3-dioxolane against its positional isomers or structural analogs. The differential evidence presented in Section 3 derives entirely from vendor-supplied screening data and class-level inference . These data points do not meet the full evidentiary standard for unequivocal differentiation and should be interpreted as preliminary indicators warranting experimental validation rather than definitive procurement justifications. The lack of peer-reviewed comparative studies reflects the compound's status as an early-stage screening scaffold rather than a fully characterized lead molecule.

2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane: Quantitative Differentiation Evidence Against Closest Structural Analogs


A549 Lung Carcinoma Cell Line Cytotoxicity: 2,3-Difluoro Isomer Shows Enhanced Potency Relative to 5-Bromo-2,3-Difluoro Analog

In A549 lung carcinoma cell viability assays, 2-((2,3-difluorophenoxy)methyl)-1,3-dioxolane demonstrated an IC50 value of 5.2 µM, whereas the structurally related 5-bromo-2,3-difluorophenoxy analog exhibited an IC50 of 6.6 µM under comparable conditions . The 2,3-difluoro substitution pattern, lacking the heavy bromine atom, yields a 1.4 µM improvement in cytotoxic potency, translating to approximately 21% greater inhibitory activity in this specific cell line .

Antitumor screening Cytotoxicity assay A549 cell line

MCF7 Breast Cancer Cell Line: Target Compound Outperforms 2,5-Difluoroethyl Analog by 16% in Cytotoxicity

Against the MCF7 breast adenocarcinoma cell line, 2-((2,3-difluorophenoxy)methyl)-1,3-dioxolane exhibited an IC50 of 4.2 µM, whereas the 2,5-difluorophenoxy ethyl-linked analog 2-(2-(2,5-difluorophenoxy)ethyl)-1,3-dioxolane demonstrated an IC50 of approximately 5.0 µM . This 0.8 µM differential, representing a 16% improvement in potency, correlates with two key structural distinctions: the 2,3- versus 2,5-fluoro positioning on the phenyl ring, and the methyl versus ethyl linker length between the dioxolane and phenoxy moieties .

Breast cancer MCF7 Cytotoxicity profiling

Molecular Weight and Physicochemical Property Differentiation: 2,3-Difluoro Isomer Offers 6.1% Lower Molecular Weight and Altered Lipophilicity Versus Ethyl-Linked Analogs

2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane possesses a molecular weight of 216.18 g/mol and a computed XLogP3-AA value of approximately 1.7 [1] [2]. In contrast, ethyl-linked analogs bearing identical difluoro substitution patterns exhibit molecular weights of 230.21 g/mol, representing a 14.03 g/mol (6.1%) mass increase . While direct XLogP data for the comparator is not available from authoritative sources, the additional methylene unit in ethyl-linked analogs would predictably increase lipophilicity by approximately 0.4–0.5 log units based on established Hansch-Leo fragment contributions [3].

Physicochemical properties Ligand efficiency Drug-likeness

Supply Chain Stability: Verified Multi-Hundred Gram Inventory Availability Supports Reproducible Research Campaigns

Inventory records from a supplier stock list dated August 2022 document 441.8 grams of 2-((2,3-difluorophenoxy)methyl)-1,3-dioxolane (CAS 1443346-18-6) in stock at 98.7% purity [1]. In contrast, structurally related compounds such as the 2,6-difluoro positional isomer (CAS 1443353-97-6) are listed with unspecified or limited availability , while multiple ethyl-linked analogs (e.g., CAS 1443345-72-9 and CAS 1443306-49-7) are explicitly marked as discontinued by multiple suppliers .

Procurement Supply chain Inventory availability

Prioritized Research and Procurement Applications for 2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane Based on Quantified Differentiation


Oncology Hit-to-Lead Screening: Prioritization in A549 and MCF7 Cell-Based Assays

Based on the observed cytotoxicity differentials—IC50 = 5.2 µM in A549 cells versus 6.6 µM for the 5-bromo analog, and IC50 = 4.2 µM in MCF7 cells versus ~5.0 µM for the 2,5-difluoroethyl analog—this compound should be prioritized over its brominated and ethyl-linked comparators in early-stage oncology screening cascades where initial potency in lung and breast cancer cell lines is the primary selection criterion [1] [2].

Fragment-Based or Ligand-Efficiency-Driven Medicinal Chemistry Campaigns

With a molecular weight of 216.18 g/mol and favorable predicted XLogP of 1.7, this compound offers superior ligand efficiency metrics compared to ethyl-linked analogs (MW 230.21 g/mol). This property profile makes it a more attractive starting point for fragment-based drug discovery or lead optimization programs where maintaining low molecular weight and controlled lipophilicity are critical for downstream ADME success [1] [2] .

Structure-Activity Relationship (SAR) Exploration Around Difluorophenoxy Substitution Patterns

The 2,3-difluoro substitution pattern represents a distinct electronic and steric environment compared to 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluoro positional isomers. This compound is particularly well-suited as a core scaffold for systematic SAR studies investigating the influence of fluorine atom positioning on target binding affinity, metabolic stability, and physicochemical properties [2] .

Multi-Gram Scale Research Requiring Reliable Commercial Supply

Given documented multi-hundred gram inventory availability (441.8 g at 98.7% purity as of August 2022), this compound is the logical procurement choice for research programs requiring gram-to-hundred-gram quantities. Ethyl-linked analogs face supply discontinuation risks, while alternative difluoro positional isomers may have limited commercial availability, making this compound the most supply-secure option within this chemical space [1] .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.